molecular formula C13H19N5O3 B4285474 ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate

ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate

Cat. No. B4285474
M. Wt: 293.32 g/mol
InChI Key: XAIWUAZHVDKKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate, also known as EPPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPG belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate is not fully understood. However, it has been suggested that ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate may exert its therapeutic effects by modulating various signaling pathways in the body. ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has been found to exhibit antiviral activity against certain viruses, including hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate in lab experiments is its relatively low toxicity. ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate. One area of interest is the development of ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate-based therapies for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate. Additionally, further studies are needed to evaluate the safety and efficacy of ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate in human clinical trials.

Scientific Research Applications

Ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

ethyl 2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-2-21-11(19)10-16-13(20)18-8-6-17(7-9-18)12-14-4-3-5-15-12/h3-5H,2,6-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIWUAZHVDKKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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